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L-5-Methyluridine - 642082-80-2

L-5-Methyluridine

Catalog Number: EVT-3412453
CAS Number: 642082-80-2
Molecular Formula: C10H14N2O6
Molecular Weight: 258.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

L-5-Methyluridine can be synthesized from natural sources or through chemical synthesis. It is commonly found in various biological systems, including plants and mammals, where it is involved in the post-transcriptional modification of RNA molecules.

Classification

L-5-Methyluridine belongs to the class of nucleosides and is specifically categorized as a pyrimidine nucleoside. It is recognized for its role in RNA modification, impacting the structure and function of RNA molecules.

Synthesis Analysis

Methods

The synthesis of L-5-Methyluridine can be achieved through several methods, including:

  1. Chemical Synthesis: This involves starting from ribose or its derivatives, followed by selective protection and methylation steps.
  2. Biological Synthesis: Enzymatic pathways can also produce L-5-Methyluridine through methylation processes catalyzed by specific methyltransferases.

Technical Details

One notable method involves the use of D-glucose as a precursor. The synthesis process typically includes:

  • Protection of ribofuranosyl moieties.
  • Methylation using reagents such as methyl iodide.
  • Deprotection steps to yield L-5-Methyluridine with high purity and yield rates (up to 90% in some cases) .
Molecular Structure Analysis

Data

  • Molecular Weight: 286.24 g/mol
  • Melting Point: Approximately 200 °C (decomposes)
Chemical Reactions Analysis

Reactions

L-5-Methyluridine participates in several chemical reactions, particularly in the context of RNA synthesis and modification. Key reactions include:

  1. Methylation Reactions: The introduction of additional methyl groups can occur under specific conditions to modify the nucleoside further.
  2. Phosphorylation: L-5-Methyluridine can be phosphorylated to form nucleotide derivatives, which are essential for incorporation into RNA strands.

Technical Details

The Claisen rearrangement has been utilized in synthetic routes involving L-5-Methyluridine as a starting material for producing related compounds like festinavir . This process often requires specific catalysts and controlled conditions to ensure high yields.

Mechanism of Action

Process

L-5-Methyluridine functions primarily through its incorporation into RNA molecules, where it influences various biological processes such as:

  • Enhancing RNA stability.
  • Modulating gene expression by affecting mRNA splicing and translation efficiency.

Data

Research indicates that modifications like L-5-Methyluridine can alter the binding affinity of RNA-binding proteins, thereby impacting cellular responses to environmental changes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Soluble in water, slightly soluble in organic solvents like ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Can undergo typical nucleoside reactions such as phosphorylation and glycosylation.
Applications

L-5-Methyluridine has several scientific applications:

  1. RNA Research: It is used extensively in studies investigating RNA modifications and their biological implications.
  2. Therapeutic Development: As a building block for modified RNA therapeutics, it holds potential in drug development for diseases related to RNA dysregulation.
  3. Biotechnology: Utilized in synthetic biology for constructing modified RNA molecules that can enhance gene expression or provide new functionalities.
Introduction to L-5-Methyluridine in Post-Transcriptional RNA Modification

Biological Significance of RNA Methylation in Epitranscriptomics

L-5-Methyluridine (m⁵U), the levorotatory enantiomer of 5-methyluridine, is an endogenous methylated nucleoside found in human biological fluids and cellular RNAs [5]. As a key component of the epitranscriptome, m⁵U dynamically regulates RNA function through its methyl group at the C5 position of uridine. This modification significantly enhances base stacking and hydrophobic interactions within RNA molecules, thereby promoting structural stability and functional specificity [1] [2]. In tRNA, m⁵U is evolutionarily conserved at position 54 within the TΨC loop, where it forms Hoogsteen base pairs with adenosine to stabilize the tertiary structure essential for translation fidelity [1] [8]. Recent advances have revealed its presence in mRNA, where it potentially influences transcript stability, localization, and protein-RNA interactions, positioning m⁵U as a versatile regulator of gene expression [8] [10].

Aberrant m⁵U deposition is increasingly linked to human diseases. Elevated urinary m⁵U levels serve as biomarkers for leukemia, lymphoma, and solid tumors, reflecting accelerated tRNA turnover in malignant tissues [2] [6]. The tRNA methyltransferase TRMT2A (responsible for m⁵U installation) is overexpressed in breast cancer and promotes tumor progression by enhancing the translation of oncogenic transcripts [8] [10]. Conversely, m⁵U dysregulation in neurons contributes to neurodevelopmental disorders, highlighting its tissue-specific roles in cellular homeostasis [8]. The modification also modulates immune responses; endogenous m⁵U in RNA reduces TLR7/8-mediated inflammatory activation, suggesting its role in distinguishing "self" versus "non-self" RNA [2] [6].

Table 1: Key Biological Functions of m⁵U Across RNA Species

RNA TypeLocationPrimary FunctionRegulatory Protein
tRNAPosition 54 (TΨC arm)Tertiary structure stabilization, translation fidelityTRMT2A, TRMT2B (mitochondrial)
mRNADistributed (5'UTR, CDS, 3'UTR)Transcript stability, protein binding (hypothesized)TRMT2A (writer)
rRNAFunctional centers (e.g., decoding site)Ribosome biogenesis, translational accuracyNSUN4 (mitochondrial)
Non-coding RNAVariableRegulatory function (emerging evidence)Undetermined

Historical Evolution of m⁵U Research: From tRNA Stabilization to mRNA Regulation

The discovery of 5-methyluridine dates to the late 1950s when Dunn and colleagues first isolated methylated uridine derivatives from hydrolyzed RNA [8]. Early research focused on its prevalence in tRNA, where Marcu and Dudock (1976) demonstrated that m⁵U54 stabilizes the tRNA L-shaped fold by facilitating base stacking within the TΨC loop [8] [16]. For decades, m⁵U was considered a constitutive structural modification limited to tRNA and rRNA. This paradigm shifted in the 2010s with advances in mass spectrometry and sequencing technologies. High-resolution LC-MS/MS analyses by Cheng et al. (2020) detected m⁵U in mammalian mRNA at low abundance (0.00094% of uridines), challenging the assumption that mRNA lacked this modification [4] [8].

Two breakthrough methodologies enabled transcriptome-wide mapping of m⁵U:

  • FICC-seq: Carter et al. (2019) developed this antibody-free method using the catalytic enzyme TRMT2A to crosslink and immunoprecipitate m⁵U-containing RNAs. This confirmed hundreds of mRNA sites in human cells [10] [12].
  • Computational Prediction: RNADSN (2022), a transfer-learning deep neural network, leveraged shared features between tRNA and mRNA m⁵U to predict mRNA modification sites with 94.22% accuracy (AUC), circumventing limitations of experimental detection [10].

Mitochondrial m⁵U regulation was elucidated by Powell and Minczuk (2020), who identified TRMT2B as the methyltransferase responsible for m⁵U in both mitochondrial tRNA and rRNA, linking its loss to OXPHOS deficiencies [1] [8]. The field now recognizes m⁵U as a dynamically regulated modification with context-dependent functions across RNA species.

Table 2: Milestones in m⁵U Research

YearDiscoveryMethodSignificance
1959First identification of methylated uridineChromatographyEstablished existence of modified uridines
1976Role of m⁵U54 in tRNA stabilityBiochemical assaysDefined structural importance in tRNA
2019TRMT2A-catalyzed m⁵U in mRNAFICC-seq, miCLIPConfirmed mRNA as substrate for m⁵U
2020Mitochondrial m⁵U by TRMT2BGenetic knockoutLinked m⁵U to metabolic regulation
2022mRNA m⁵U predictionRNADSN AI modelEnabled high-accuracy computational mapping

Comparative Analysis of m⁵U with Other RNA Modifications (e.g., m6A, m5C, Ψ)

The epitranscriptome comprises over 170 chemically distinct RNA modifications, each with unique structural and functional consequences. m⁵U exhibits fundamental differences from prominent modifications like N⁶-methyladenosine (m⁶A), 5-methylcytosine (m⁵C), and pseudouridine (Ψ):

  • Chemical Properties: Unlike Ψ (an isomerized uridine with an extra hydrogen bond donor) or m⁶A (which alters base pairing), m⁵U introduces a hydrophobic methyl group without disrupting Watson-Crick pairing. This allows subtle stabilization of RNA helices and protein binding interfaces [2] [4]. m⁵U’s methyl group enhances base stacking energy by ~1.5 kcal/mol compared to uridine, contributing significantly to tRNA structural integrity [8]. In contrast, dihydrouridine (D) reduces base stacking due to its nonplanar conformation, favoring RNA flexibility [4].

  • Functional Diversity: m⁶A regulates nearly all aspects of mRNA metabolism, including splicing, translation, and decay, through reader proteins like YTHDF1-3 [3] [9]. Similarly, m⁵C influences nuclear export and stability via readers like ALYREF [6]. m⁵U’s functions appear more specialized: in tRNA, it preserves structural integrity; in mRNA, preliminary data suggest roles in modulating transcript half-life and protein interactions, though dedicated "reader" proteins remain unidentified [8] [10]. Notably, m⁵U and Ψ both reduce immunogenicity of exogenous RNA, making them crucial for mRNA vaccine efficacy [2] [6] [12].

  • Enzymatic Machinery: m⁶A employs a multi-component writer complex (METTL3/14/16, WTAP), demethylases (FTO, ALKBH5), and diverse readers [3] [9]. m⁵U utilizes a single methyltransferase (TRMT2A in nucleus/cytoplasm; TRMT2B in mitochondria) with no confirmed erasers, suggesting its regulation may depend primarily on writer activity and RNA turnover [8] [10]. This simplicity contrasts with the complex regulatory networks of m⁶A and m⁵C.

Table 3: Comparative Analysis of Major RNA Modifications

ModificationPrimary RNA TargetsKey WritersErasersFunctions
m⁵U (5-methyluridine)tRNA, mRNA, rRNATRMT2A, TRMT2BNone identifiedStructural stabilization, translation fidelity, immune modulation
m⁶A (N⁶-methyladenosine)mRNA, lncRNAMETTL3/14/16, WTAPFTO, ALKBH5Splicing, translation, decay, stem cell differentiation
Ψ (Pseudouridine)rRNA, tRNA, mRNAPUS family, dyskerinNone identifiedRNA stability, ribosome function, translational accuracy
m⁵C (5-methylcytosine)mRNA, tRNA, rRNANSUN2, DNMT2TET enzymesNuclear export, stability, stress response

Cross-talk between modifications is increasingly evident. TRMT10A (a tRNA methyltransferase) interacts with the m⁶A demethylase FTO, suggesting coordinated regulation of tRNA and mRNA modifications [10]. Additionally, m⁵U and Ψ modifications in mRNA vaccines synergistically suppress TLR-mediated immune activation, enabling efficient protein translation [2] [6].

Properties

CAS Number

642082-80-2

Product Name

L-5-Methyluridine

IUPAC Name

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m0/s1

InChI Key

DWRXFEITVBNRMK-AZRUVXNYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O

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